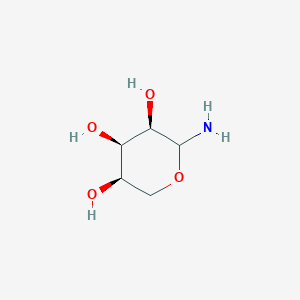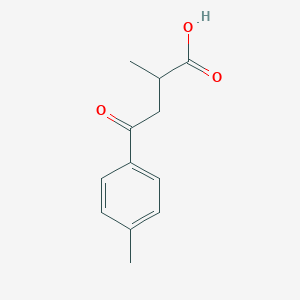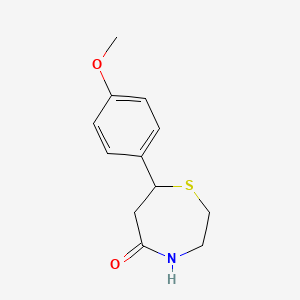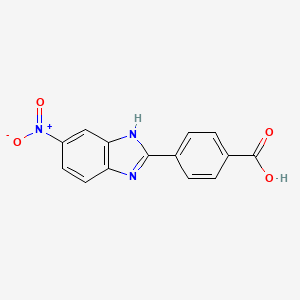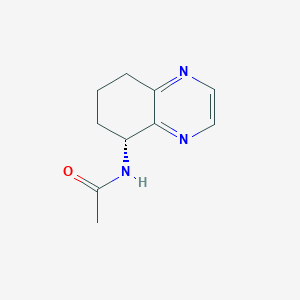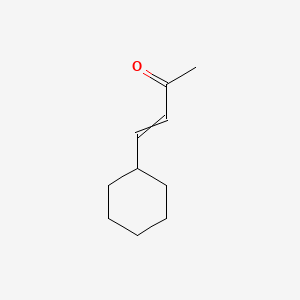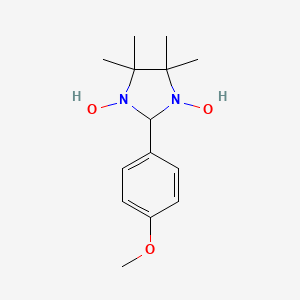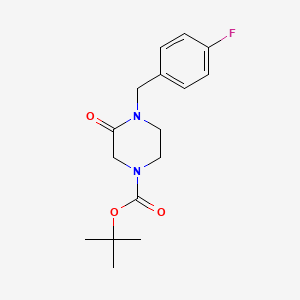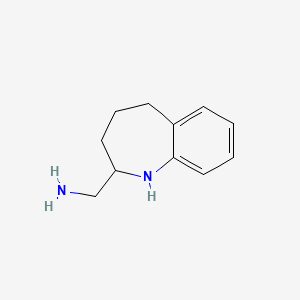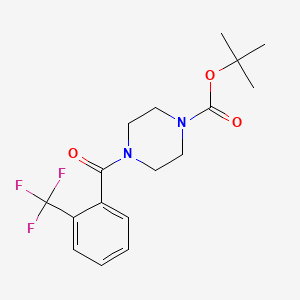![molecular formula C12H15BrO2 B8683845 2-[(3-bromophenyl)methoxy]oxane](/img/structure/B8683845.png)
2-[(3-bromophenyl)methoxy]oxane
Overview
Description
2-[(3-bromophenyl)methoxy]oxane is an organic compound that features a bromobenzene core with a tetrahydropyranyloxymethyl group attached to the benzene ring. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methoxy]oxane typically involves the protection of a hydroxyl group with a tetrahydropyranyl (THP) group, followed by bromination of the benzene ring. One common method involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Bromination: The protected compound is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)methoxy]oxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminobenzene derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Scientific Research Applications
2-[(3-bromophenyl)methoxy]oxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)methoxy]oxane in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution reactions. In coupling reactions, the bromine atom participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with a bromine atom directly attached to the benzene ring.
Tetrahydropyranyloxymethylbenzene: Similar structure but without the bromine atom.
Phenyl Bromide: Another name for bromobenzene, used in similar reactions.
Uniqueness
2-[(3-bromophenyl)methoxy]oxane is unique due to the presence of both the tetrahydropyranyloxymethyl group and the bromine atom. This combination allows for selective reactions at different sites on the molecule, providing versatility in synthetic applications.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H15BrO2/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h3-5,8,12H,1-2,6-7,9H2 |
InChI Key |
APXXXQKNVOEDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
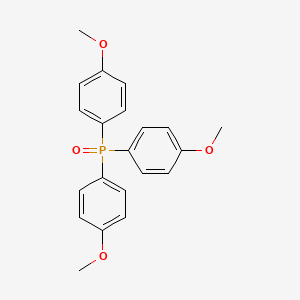
![6-(3-Chloro-4-methoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B8683777.png)
